HQ005

Targeted Protein Degradation Cyclin K Molecular Glue

Researchers requiring complete cyclin K depletion face potency gaps with weaker analogs like HQ461, leading to residual protein activity and ambiguous phenotypes. HQ005 resolves this with a 3-fold potency gain (DC50 = 41 nM) driven by its pyridine 6-hydroxymethyl substituent, delivering robust loss-of-function at lower doses. • Achieves selective CCNK ubiquitination and proteasomal degradation via DDB1-CUL4-RBX1 E3 ligase recruitment. • Generates transcriptional signatures distinct from CDK12/13 inhibitors, enabling clean dissection of scaffolding vs. catalytic functions. • Supplied as white to off-white solid; shipped ambient with rigorous QC documentation for assay reproducibility.

Molecular Formula C15H15N5O2S2
Molecular Weight 361.4 g/mol
Cat. No. B12392025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHQ005
Molecular FormulaC15H15N5O2S2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)CO
InChIInChI=1S/C15H15N5O2S2/c1-9-6-16-14(24-9)20-13(22)5-11-8-23-15(18-11)19-12-4-2-3-10(7-21)17-12/h2-4,6,8,21H,5,7H2,1H3,(H,16,20,22)(H,17,18,19)
InChIKeyRCCDIUZAPKBQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HQ005: Cyclin K Molecular Glue Degrader


2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as HQ005, is a small-molecule molecular glue degrader belonging to the aminothiazole-pyridine hybrid class . It acts by inducing proximity between the target protein cyclin K (CCNK) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to selective ubiquitination and subsequent proteasomal degradation of cyclin K [1]. The compound has a molecular weight of 361.44 g/mol and is typically supplied as a white to off-white solid powder .

HQ005: Non-Interchangeable Cyclin K Degrader


Substituting HQ005 with a generic kinase inhibitor or an alternative molecular glue degrader is not scientifically valid. Compounds within this class exhibit high functional diversity; for instance, cyclin K degraders like HQ005 generate transcriptional signatures that are distinct from those produced by CDK12 inhibitors, indicating a unique downstream biological effect [1]. Furthermore, small structural modifications between molecular glues can dramatically alter their degradation potency, as evidenced by the potency difference between HQ005 and its close structural analog HQ461 [2]. The specific mechanism of action—acting as a glue between CDK12-cyclin K and the E3 ligase—is highly dependent on precise chemical features and cannot be assumed for any general compound with similar kinase-binding motifs [3].

HQ005 Potency and Specificity Comparison


Cyclin K Degradation Potency vs. HQ461

HQ005 demonstrates a marked improvement in degradation potency for its target, cyclin K (CCNK), compared to its close structural analog, HQ461 [1]. The key structural difference between the two compounds is the presence of a hydroxymethyl group on the pyridine ring in HQ005, whereas HQ461 features a methyl group [2].

Targeted Protein Degradation Cyclin K Molecular Glue DC50

Transcriptomic Signature vs. CDK12 Inhibitors

Functional studies have demonstrated that the downstream transcriptional consequences of cyclin K degradation by molecular glues are distinct from those caused by direct kinase inhibition of CDK12 [1]. This suggests that HQ005, as a cyclin K degrader, does not merely phenocopy a CDK12 inhibitor.

Transcriptomics CDK12 Molecular Glue Mechanism of Action

Anti-Proliferative Activity in A549 Cells

The increased degradation potency of HQ005 translates into a significant improvement in its ability to inhibit the growth of cancer cells. A direct comparison in A549 lung cancer cells shows HQ005 to be far more potent than its predecessor, HQ461 [1].

Cancer Cell Biology Cytotoxicity Lung Cancer A549

HQ005 Key Application Scenarios


Cyclin K Target Validation Studies

Due to its potent and selective degradation of cyclin K (DC50 = 41 nM [1]), HQ005 is ideally suited for high-resolution target validation experiments where complete and rapid depletion of cyclin K is required. Its superiority over the less potent analog HQ461 ensures a robust loss-of-function phenotype with minimal compound required, thereby reducing the likelihood of off-target cytotoxicity and enabling cleaner interpretation of cyclin K's cellular roles [1].

Cyclin K Degrader vs. CDK12/13 Inhibition

HQ005 is the optimal tool for experiments designed to delineate the biological consequences of degrading cyclin K from those of inhibiting CDK12/13 kinase activity. Since its transcriptional effects are demonstrably different from those of CDK12/13 inhibitors [2], employing HQ005 allows researchers to specifically probe the non-catalytic, scaffolding functions of cyclin K and the downstream effects of its complete elimination via the ubiquitin-proteasome system.

SAR Studies for Molecular Glue Design

HQ005 serves as a key benchmark and advanced starting point in medicinal chemistry campaigns aimed at discovering and optimizing novel molecular glue degraders. The direct, quantitative comparison with HQ461 provides a clear SAR lesson on the critical importance of the pyridine 6-position substituent [1]. The 3-fold increase in potency gained from adding a hydroxymethyl group over a methyl group offers a concrete design hypothesis for further structural elaboration to improve drug-like properties.

High-Throughput Screening Positive Control

The robust and well-characterized degradation of cyclin K by HQ005 (DC50 = 41 nM [1]) makes it an excellent positive control compound for laboratories developing and validating their own high-throughput screening assays to identify new protein degraders. Its consistent, potent activity provides a reliable benchmark signal for assay optimization and quality control, ensuring the fidelity and reproducibility of screening campaigns focused on targeted protein degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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